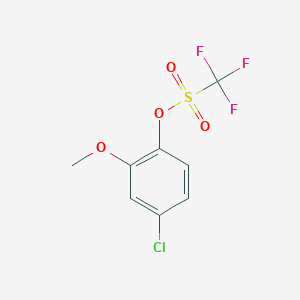
(4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate is an organic compound with the molecular formula C8H7ClF3O4S. It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a trifluoromethanesulfonate group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate typically involves the reaction of 4-chloro-2-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
4-Chloro-2-methoxyphenol+Trifluoromethanesulfonic anhydride→(4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal chemistry: The compound is employed in the development of pharmaceuticals and bioactive molecules.
Material science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials.
Chemical biology: The compound is utilized in the study of biological processes and the development of chemical probes.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a strong electron-withdrawing group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl trifluoromethanesulfonate
- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
- 4-Methoxyphenyl triflate
Uniqueness
(4-Chloro-2-methoxyphenyl) trifluoromethanesulfonate is unique due to the presence of both a chloro and a methoxy group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The trifluoromethanesulfonate group also enhances its electrophilicity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C8H6ClF3O4S |
|---|---|
Molecular Weight |
290.64 g/mol |
IUPAC Name |
(4-chloro-2-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6ClF3O4S/c1-15-7-4-5(9)2-3-6(7)16-17(13,14)8(10,11)12/h2-4H,1H3 |
InChI Key |
OUBDWMVSNUFICJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


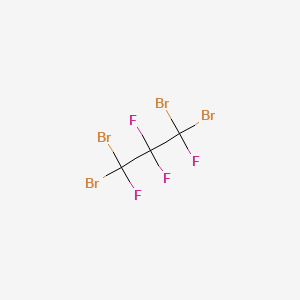
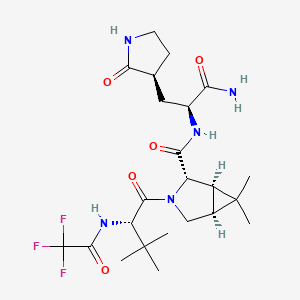
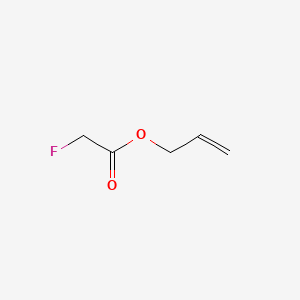
![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)
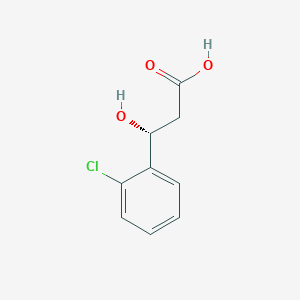

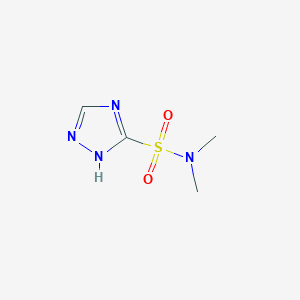
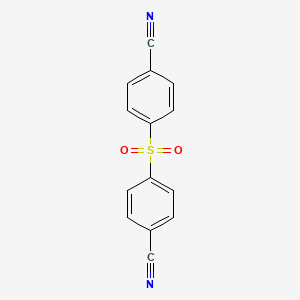
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
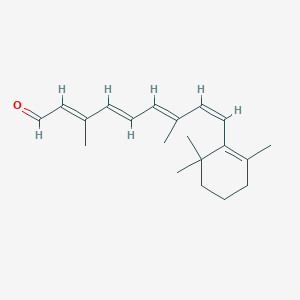
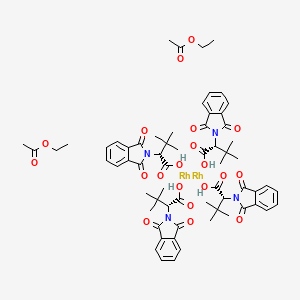
![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
